(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate
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Overview
Description
(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a complex organic compound characterized by its unique structural features This compound contains a cyano group, a nitrophenyl group, a thiazole ring, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative.
Vinylation: The vinyl group is introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Cyano Group Addition: The cyano group can be added using a cyanation reaction, often involving the use of cyanide salts.
Methoxyphenyl Acetate Formation: The final step involves the esterification of the methoxyphenyl group with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the nitrophenyl group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with functional groups like methoxy or amino groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its functional groups allow for the attachment of various biological tags, facilitating the study of biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The thiazole ring can coordinate with metal ions, influencing the activity of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-hydroxyphenyl acetate: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-ethoxyphenyl acetate: Similar structure but with an ethoxy group instead of a methoxy group.
(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl benzoate: Similar structure but with a benzoate ester instead of an acetate ester.
Uniqueness
The uniqueness of (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate lies in its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing (cyano, nitro) and electron-donating (methoxy) groups allows for fine-tuning of its reactivity and interaction with biological targets.
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c1-13(25)29-19-7-6-14(9-20(19)28-2)8-16(11-22)21-23-18(12-30-21)15-4-3-5-17(10-15)24(26)27/h3-10,12H,1-2H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLBDCXGWIFZIR-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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